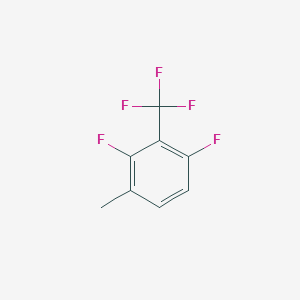

2,6-Difluoro-3-methylbenzotrifluoride

Descripción

2,6-Difluoro-3-methylbenzotrifluoride (CAS: 1099597-62-2) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, a methyl group at the 3-position, and a trifluoromethyl (-CF₃) group at the 1-position (para to the methyl group). The trifluoromethyl and methyl groups confer distinct electronic and steric properties, making this compound valuable in agrochemical and pharmaceutical synthesis as an intermediate.

Propiedades

IUPAC Name |

1,3-difluoro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLOUOMJKONEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylbenzotrifluoride typically involves the fluorination of 3-methylbenzotrifluoride. The reaction is carried out under controlled conditions using fluorinating agents such as elemental fluorine or other fluorinating reagents . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product. Safety measures are also implemented to handle the reactive fluorinating agents and to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-3-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile or electrophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

DFMTF serves as a versatile building block in the synthesis of more complex fluorinated compounds. It is particularly useful in:

- Cross-Coupling Reactions: Such as Suzuki and Heck reactions, enabling the formation of diverse fluorinated aromatic compounds.

- Functionalization of Aromatic Compounds: The compound can undergo selective C–F bond cleavage, facilitating the creation of difluorobenzylic intermediates which are crucial in synthesizing bioactive molecules .

Medicinal Chemistry

The fluorinated structure of DFMTF is beneficial in drug design and development:

- Radiolabeled Compounds: It is utilized in creating radiolabeled compounds for imaging and diagnostic purposes.

- Antidepressant Development: DFMTF has been explored as a lead compound for new antidepressants due to its interaction with neurotransmitter systems.

Materials Science

DFMTF is employed in the production of specialty chemicals and materials:

- Fluorinated Polymers: Its incorporation into polymer matrices enhances thermal stability and chemical resistance.

- Agrochemicals: DFMTF is used in developing agrochemical products that require specific reactivity profiles .

Case Study 1: Synthesis of Difluorobenzyl Compounds

A recent study demonstrated the use of DFMTF in synthesizing difluorobenzyl compounds through radical anion-based mechanisms. The research highlighted the efficiency of using blue light for photoredox catalysis to achieve selective C–F functionalization, resulting in high yields of desired products .

Case Study 2: Development of Antidepressants

Research has shown that DFMTF derivatives exhibit significant activity against serotonin reuptake mechanisms, suggesting potential as antidepressant agents. The specific substitution pattern provided by DFMTF enhances binding affinity to target receptors, leading to improved therapeutic profiles.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-3-methylbenzotrifluoride depends on its specific applicationThe molecular targets and pathways involved vary depending on the context of its use, such as in drug design or material science .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares key properties of 2,6-Difluoro-3-methylbenzotrifluoride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₅F₅ | ~208.1 (estimated) | 1099597-62-2 | -CF₃, -CH₃, -F |

| 2,6-Difluorobenzotrifluoride | C₇H₃F₅ | 182.09 | 64248-60-8 | -CF₃, -F |

| 2,6-Difluoro-3-methylbenzoyl chloride | C₈H₅ClF₂O | 190.57 | 261763-39-7 | -COCl, -CH₃, -F |

| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 18063-03-1 | -CONH₂, -F |

Key Observations :

- 2,6-Difluoro-3-methylbenzoyl chloride (C₈H₅ClF₂O) replaces the -CF₃ group with an acyl chloride (-COCl), enhancing electrophilicity and reactivity toward nucleophiles (e.g., amines, alcohols) .

- 2,6-Difluorobenzamide (C₇H₅F₂NO) lacks the -CF₃ group but introduces an amide (-CONH₂), increasing polarity and hydrogen-bonding capacity, which affects solubility in organic solvents .

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The -CF₃ group in this compound strongly withdraws electrons via induction, deactivating the aromatic ring toward electrophilic substitution. This contrasts with the methyl group , which donates electrons weakly via hyperconjugation, creating localized electronic asymmetry .

- Reactivity : The acyl chloride in 2,6-Difluoro-3-methylbenzoyl chloride enables rapid nucleophilic acyl substitution (e.g., forming amides or esters), whereas the trifluoromethyl group in this compound is more inert, favoring applications in stable intermediates .

Actividad Biológica

2,6-Difluoro-3-methylbenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHF

- Molecular Weight : 196.12 g/mol

- CAS Number : 1806333-92-5

DFMBT's biological activity is primarily attributed to its interactions with various biochemical pathways, particularly in the context of inflammation and metabolic regulation.

- Inhibition of Enzymatic Activity : DFMBT has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG). The inhibition of MAGL can lead to increased levels of 2-AG, which has neuroprotective effects and modulates inflammation .

- Endocannabinoid System Modulation : By influencing the endocannabinoid system, DFMBT may play a role in reducing neuroinflammation and promoting neuroprotection. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity and Therapeutic Applications

The biological activity of DFMBT extends to several therapeutic areas:

- Neuroprotection : Studies have shown that compounds similar to DFMBT can protect against neurodegeneration by modulating inflammatory responses in the brain .

- Anti-inflammatory Effects : The compound's ability to inhibit MAGL suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and multiple sclerosis .

Study 1: Neuroprotective Effects

A study conducted on mice lacking MAGL demonstrated that systemic administration of MAGL inhibitors resulted in elevated levels of 2-AG, reduced levels of arachidonic acid (AA), and decreased production of pro-inflammatory cytokines. This study highlights the potential use of DFMBT as a therapeutic agent in neurodegenerative conditions .

Study 2: Inflammatory Disease Models

In a preclinical model exploring the effects of MAGL inhibition on inflammatory bowel disease, DFMBT was shown to reduce symptoms associated with colitis. The compound's role in modulating the endocannabinoid system was pivotal in achieving these results, suggesting its utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Inhibition of MAGL | Increases 2-AG levels | Neuroprotection |

| Anti-inflammatory effects | Modulates cytokine production | Rheumatoid arthritis |

| Neuroprotective properties | Reduces neuroinflammation | Alzheimer's disease |

| Modulation of endocannabinoid system | Alters lipid signaling pathways | Inflammatory bowel disease |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2,6-Difluoro-3-methylbenzotrifluoride, and how should data interpretation account for fluorinated substituents?

- Methodology : Use <sup>19</sup>F NMR to resolve fluorine environments (e.g., trifluoromethyl vs. aromatic fluorine groups). Coupling patterns in <sup>1</sup>H NMR can clarify substitution positions (e.g., meta/para coupling for aromatic protons). IR spectroscopy identifies C-F stretches (1,000–1,300 cm⁻¹) and trifluoromethyl vibrations (1,100–1,250 cm⁻¹). Cross-validate with GC-MS or HPLC for purity assessment .

- Note : Fluorine’s strong electronegativity may cause signal splitting; reference spectra of structurally similar compounds (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride) for comparative analysis .

Q. How can synthetic routes for this compound be optimized to minimize byproducts from competing fluorination reactions?

- Methodology :

- Electrophilic fluorination : Use selective fluorinating agents (e.g., Selectfluor®) with steric directing groups to control substitution positions.

- Nucleophilic displacement : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to favor trifluoromethylation over defluorination .

Q. What safety protocols are critical when handling this compound, given its structural similarity to benzotrifluoride derivatives?

- Methodology :

- Ventilation : Use fume hoods due to potential volatile fluorinated byproducts (e.g., HF release under hydrolysis).

- PPE : Acid-resistant gloves and goggles; avoid contact with skin or inhalation.

- Emergency response : Neutralize spills with calcium carbonate or specialized fluorochemical absorbents .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Model electron-withdrawing effects on aromatic ring electron density to predict regioselectivity in Suzuki-Miyaura couplings.

- Experimental validation : Compare reaction rates with/without electron-donating groups (e.g., methyl vs. trifluoromethyl) using Pd catalysts .

- Data Contradiction : If computational predictions conflict with experimental outcomes (e.g., unexpected meta-substitution), re-evaluate solvent polarity or catalyst ligand effects .

Q. What strategies resolve discrepancies in reported melting/boiling points of this compound across literature sources?

- Methodology :

- Purification : Recrystallize using mixed solvents (e.g., hexane/ethyl acetate) to isolate pure fractions; confirm purity via DSC (Differential Scanning Calorimetry).

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2,6-Difluorobenzotrifluoride, bp ~61°C at 35mm Hg) .

- Note : Variations may arise from trace moisture or residual solvents; use Karl Fischer titration for moisture quantification .

Q. How can computational models predict the environmental persistence of this compound, and what experimental assays validate these predictions?

- Methodology :

- QSPR models : Correlate logP and trifluoromethyl group stability with biodegradation half-life.

- Experimental assays : Conduct OECD 301F (Ready Biodegradability Test) under aerobic conditions; monitor fluoride ion release via ion chromatography .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.